Arginine Decarboxylase Inhibition: n-Propylguanidine vs. Methylguanidine vs. Guanidine Ki Comparison
In a head-to-head kinetic study of Yersinia pestis biosynthetic arginine decarboxylase (ADC, EC 4.1.1.19), n-propylguanidine exhibited a Ki of 1.93 mM, demonstrating 1.6-fold higher affinity than methylguanidine (Ki = 3.09 mM) and 1.8-fold higher affinity than unsubstituted guanidine (Ki = 3.39 mM) [1]. The rank order of inhibitory potency among simple alkylguanidines was n-propylguanidine (1.93 mM) > agmatine (2.77 mM) > methylguanidine (3.09 mM) > guanidine (3.39 mM), establishing that the propyl substituent confers enhanced active-site complementarity relative to both the methyl and unsubstituted parent compounds [1].
| Evidence Dimension | Inhibitor affinity constant (Ki) against arginine decarboxylase |
|---|---|
| Target Compound Data | n-Propylguanidine Ki = 1.93 mM |
| Comparator Or Baseline | Methylguanidine Ki = 3.09 mM; Guanidine Ki = 3.39 mM |
| Quantified Difference | 1.60-fold lower Ki vs. methylguanidine; 1.76-fold lower Ki vs. guanidine |
| Conditions | pH 7.5, 37 °C; recombinant Yersinia pestis biosynthetic arginine decarboxylase (EC 4.1.1.19); spectrophotometric assay |
Why This Matters
When selecting a guanidine-based inhibitor for ADC or related amidinotransferase studies, n-propylguanidine provides measurably higher affinity than methylguanidine, directly affecting experimental IC₅₀ values and requiring lower working concentrations to achieve equivalent target engagement.
- [1] Balbo PB, Patel CN, Sell KG, Adcock RS, Neelakantan S, Crooks PA, Oliveira MA. Spectrophotometric and steady-state kinetic analysis of the biosynthetic arginine decarboxylase of Yersinia pestis utilizing arginine analogues as inhibitors and alternative substrates. Biochemistry. 2003;42:15189-15196. Ki values: n-propylguanidine 1.93 mM, methylguanidine 3.09 mM, guanidine 3.39 mM. View Source
